molecular formula C18H35NO B013806 Oleamide CAS No. 301-02-0

Oleamide

Cat. No.: B013806
CAS No.: 301-02-0
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-KTKRTIGZSA-N
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Description

Oleamide, also known as (Z)-9-octadecenamide, is an organic compound with the formula CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂. It is the amide derived from the fatty acid oleic acid. This compound is a colorless, waxy solid that occurs naturally in the human body and various plants. It was first detected in human plasma and later found to accumulate in the cerebrospinal fluid during sleep deprivation, where it induces sleep in animals .

Scientific Research Applications

Oleamide has a wide range of scientific research applications across various fields:

Mechanism of Action

Target of Action

Oleamide, a fatty acid primary amide, has been found to interact with several targets within the body. It is structurally related to the endogenous cannabinoid anandamide and has the ability to bind to the CB1 receptor as a full agonist . In addition to CB1, P2Y type receptors, specifically P2Y1, have been identified as potential targets of this compound . Furthermore, this compound has been shown to influence human macrophage polarization and NLRP3-inflammasome activation .

Mode of Action

This compound interacts with its targets in various ways. It acts as a competitive inhibitor on the 5-HT7 receptor . It also has cannabimimetic actions, which are suggested to be due to potentiation of the effects of endocannabinoids such as anandamide by inhibiting FAAH-mediated hydrolysis . Moreover, this compound has direct agonist actions at CB1 cannabinoid receptors and also activates the TRPV1 vanilloid receptor .

Biochemical Pathways

The synthetic pathway of this compound likely involves the synthesis of oleoylglycine and then conversion to this compound by peptidylglycine α−amidating monooxygenase (PAM); breakdown of this compound is by fatty acid amide hydrolase (FAAH) . This compound has been shown to have protective effects against excitotoxicity-induced neuronal death and behavioral seizure, partly via its direct calpain inhibitory activity .

Pharmacokinetics

It has been shown that this compound can be orally administered and has dose-dependent effects . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has a wide range of neuropharmacological effects. It has been shown to have protective effects against excitotoxic brain damage accompanied by behavioral seizure activity and neuronal cell death . It also has the ability to reduce mitochondrial dysfunction and toxicity in rat cortical slices .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the deterrent properties of this compound against the surface recruitment of diatoms and biofilms and the attachment strength of abalones were assessed in marine environments . Both this compound and erucamide were effective, but this compound had greater deterrent effects against all three groups of foulers . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Oleamide participates in the biochemical mechanisms underlying the drive to sleep, thermoregulation, and antinociception . It interacts with multiple neurotransmitter systems . Some in-vitro studies show that cis-oleamide is an agonist for the cannabinoid receptor CB-1 .

Cellular Effects

This compound was first detected in human plasma and was later shown to accumulate in the cerebrospinal fluid during sleep deprivation, inducing sleep in animals . It has been considered as a treatment for mood and sleep disorders, as well as cannabinoid-regulated depression .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been postulated that some effects of this compound are caused by increased concentrations of anandamide brought about through the inhibition of fatty acid amide hydrolase (FAAH) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to enhance PPARα-dependent increase in doublecortin, a marker of neurogenesis in the hippocampus . This compound is rapidly metabolized by FAAH .

Dosage Effects in Animal Models

At larger doses, this compound can lower the body temperature of mice by about 2 degrees, with the effect lasting about two hours .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes or cofactors that it interacts with . It is generated from oleoylglycine by the neuropeptide processing enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), and alternatively, the direct amidation of oleic acid via oleoyl coenzyme A by cytochrome c using ammonia as the nitrogen source .

Transport and Distribution

It is known that this compound is rapidly metabolized by FAAH .

Subcellular Localization

It is known that this compound is rapidly metabolized by FAAH .

Preparation Methods

Oleamide can be synthesized through several methods. One common synthetic route involves the reaction of oleic acid with ammonia in the presence of a catalyst such as boric acid, active alumina, or silica gel. The reaction first forms an ammonium salt of oleic acid, which then dehydrates to form this compound. The reaction conditions typically involve temperatures of 170-200°C and pressures of 0.3-0.7 MPa .

Industrial production of this compound often uses oleic acid derived from plant oils. The process involves the continuous addition of ammonia to maintain reaction pressure and the removal of water and unreacted ammonia to ensure complete conversion to this compound. The product is then purified through recrystallization and decolorization using activated carbon .

Chemical Reactions Analysis

Oleamide undergoes various chemical reactions, including hydrolysis, dehydration, and addition reactions. In the presence of acids, bases, or enzymes, this compound can hydrolyze to form oleic acid and ammonia. When heated with strong dehydrating agents like phosphorus pentoxide, this compound dehydrates to form nitriles .

This compound can also participate in addition reactions with formaldehyde and ethylene oxide to produce a range of fine chemical products. These reactions typically require specific catalysts and controlled conditions to achieve the desired products .

Comparison with Similar Compounds

Oleamide is structurally similar to other fatty acid amides, such as anandamide and palmitoylethanolamide. These compounds share similar biological activities, including interactions with cannabinoid receptors and effects on sleep and mood regulation .

This compound is unique in its ability to induce sleep and its potential therapeutic applications for mood and sleep disorders. Its interactions with multiple neurotransmitter systems and its role in neurogenesis further distinguish it from other similar compounds .

Properties

IUPAC Name

(Z)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027137
Record name (9Z)-Octadec-9-enamide
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Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid
Record name 9-Octadecenamide, (9Z)-
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Record name (Z)-9-Octadecenamide
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Solubility

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL
Record name (Z)-9-OCTADECENAMIDE
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Density

0.94
Record name (Z)-9-OCTADECENAMIDE
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Vapor Pressure

0.0000012 [mmHg]
Record name (Z)-9-Octadecenamide
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Color/Form

IVORY-COLORED POWDER

CAS No.

301-02-0
Record name Oleamide
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Record name Oleyl amide
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Record name Oleamide
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Record name 9-Octadecenamide, (9Z)-
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Record name OLEAMIDE
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Record name (Z)-9-OCTADECENAMIDE
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Record name Oleamide
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Melting Point

76 °C, 102 - 104 °C
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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